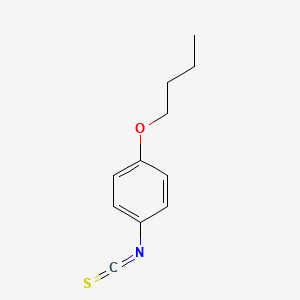

4-Butoxyphenylisothiocyanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antioxidant and Antiproliferative Properties

4-Butoxyphenylisothiocyanate, and related isothiocyanates, have been investigated for their significant antioxidant and antiproliferative effects. A study on 4-(methylthio)-3-butenyl isothiocyanate extracted from Raphanus sativus (Tunisian radish) demonstrated potential antiradical and antioxidant properties. This compound exhibited inhibitory effects on tumor cell growth and cytotoxicity induced by zearalenone, an estrogenic mycotoxin, suggesting a promising avenue for cancer prevention strategies (Salah-Abbès, Abbès, Abdel-Wahhab, & Oueslati, 2010).

Cancer Therapeutics

Further, 4-(methylthio)butyl isothiocyanate, a derivative similar to this compound, has demonstrated significant anti-cancer effects against DMBA-induced breast cancer in Sprague-Dawley female rats. This compound effectively reduced hepatic and renal damage markers, lowered the expression of HIF-1α, and modulated glycolytic enzymes and hypoxia pathway markers, highlighting its potential in cancer therapy (Singh et al., 2021).

Molecular Targets for Cancer Prevention

Isothiocyanates, including compounds structurally related to this compound, have been extensively studied for their roles in cancer prevention. Research has identified multiple molecular targets through which these compounds exert their protective effects, such as inducing phase II enzymes, inhibiting phase I carcinogen-activating enzymes, and influencing other cancer-related pathways. This comprehensive understanding supports the development of dietary and therapeutic strategies to leverage the anticancer properties of isothiocyanates (Singh, Arora, Bhatia, Singh, & Arora, 2019).

Chemiluminescence and Singlet Oxygen Detection

The ability of isothiocyanate derivatives to serve as chemiluminescence probes has been explored. A specific derivative was designed for the selective and sensitive detection of singlet oxygen, a reactive oxygen species involved in various biological and chemical processes. This application underscores the potential of this compound derivatives in biochemical and medical research, providing tools for studying oxidative stress and related phenomena (Li et al., 2004).

作用機序

Target of Action

Isothiocyanates, a group to which this compound belongs, are known to interact with various biological targets

Mode of Action

Isothiocyanates, in general, are known to exert their effects through binding to cellular components, leading to various cellular actions . The specific interactions of 4-Butoxyphenylisothiocyanate with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Isothiocyanates are known to influence various biochemical pathways, but the exact pathways influenced by this specific compound need further investigation .

Result of Action

Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . The specific effects of this compound need to be investigated further.

生化学分析

Biochemical Properties

It is known that isothiocyanates, a group to which 4-Butoxyphenylisothiocyanate belongs, can induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells . The exact enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

Studies on isothiocyanates suggest that they can cause changes in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Isothiocyanates are known to inhibit cell survival signaling molecules such as Akt and NFκB . They also increase reactive oxygen species (ROS) generation and cause glutathione (GSH) depletion

Temporal Effects in Laboratory Settings

Temperature fluctuations can drastically skew laboratory test results and have far-reaching implications . Therefore, understanding the temporal effects of this compound is crucial for accurate biochemical analysis.

Dosage Effects in Animal Models

It is known that the reliability of animal models in predicting human toxicity is a complex issue, with many factors influencing the translation from animal studies to human outcomes .

Metabolic Pathways

Membrane transport proteins play an important role in the absorption, distribution, metabolism, and elimination (ADME) of drugs

Transport and Distribution

Membrane transport proteins play a critical role in drug disposition by affecting absorption, distribution, and excretion . They translocate drugs, as well as endogenous molecules and toxins, across membranes using ATP .

Subcellular Localization

Rna localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms

特性

IUPAC Name |

1-butoxy-4-isothiocyanatobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-2-3-8-13-11-6-4-10(5-7-11)12-9-14/h4-7H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAMIJSFEORYOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

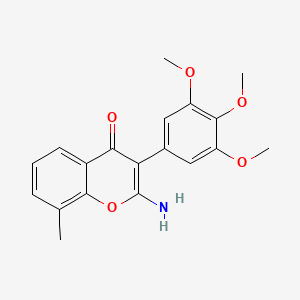

![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B2398309.png)

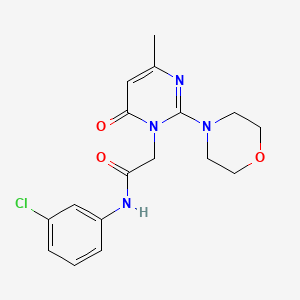

![N-(4-chlorobenzyl)-2-{4-[4-(methylsulfanyl)phenyl]-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2398310.png)

![1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2398312.png)

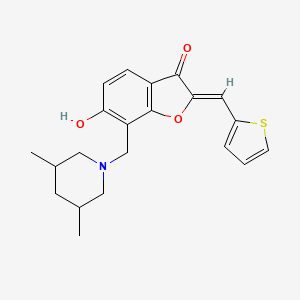

![N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2398315.png)

![1,4-Dioxa-10-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2398316.png)